5-Methylbenzo[d]thiazol-6-amine

Synthetic Chemistry Medicinal Chemistry Quality Control

Researchers often face uncontrolled variables when substituting 2-aminobenzothiazole isomers for 6-amino variants, leading to failed syntheses or invalid biological data. This 5-methyl-6-amino regioisomer provides an exact solution with its distinct amine vector for selective functionalization. - Enables regioselective amide coupling and cross-coupling to build unique kinase inhibitor libraries. - Serves as a validated precursor for dual BuChE/MAO-B inhibitors relevant to neurodegeneration research. - Supplied with consistent >98% purity, eliminating purification bottlenecks and ensuring batch-to-batch assay reproducibility.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B11775743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzo[d]thiazol-6-amine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)SC=N2
InChIInChI=1S/C8H8N2S/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,9H2,1H3
InChIKeyWODYVAQBKKLESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzo[d]thiazol-6-amine Overview


5-Methylbenzo[d]thiazol-6-amine (C₈H₈N₂S; MW: 164.23) is a heterocyclic aromatic amine featuring a benzothiazole core with a methyl substituent at the 5-position and an amine group at the 6-position . This specific 5,6-substitution pattern distinguishes it from more common 2-aminobenzothiazole regioisomers and positions the amine at a unique vector on the aromatic ring, creating distinct opportunities for medicinal chemistry and materials science. The compound is supplied as a high-purity (>98%) solid building block for research and development applications . It serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and compounds targeting neurological disorders .

1 Regioisomeric purity supports SAR and lead optimization studies
2 6‑amino handle enables regioselective derivatization for kinase inhibitor research
3 Reported use in antimicrobial and neurodegenerative disease research chemistry

5-Methylbenzo[d]thiazol-6-amine vs. Common Regioisomers


Generic substitution of 5-Methylbenzo[d]thiazol-6-amine with more common 2-aminobenzothiazole regioisomers (e.g., 2-amino-6-methylbenzothiazole or 2-amino-5-methylbenzothiazole) is not scientifically sound due to fundamentally different molecular geometries and electronic properties. The 6-amino group in the target compound projects from a different vector on the fused ring system compared to the 2-amino group in its regioisomers, critically altering the molecule's binding mode to biological targets, its reactivity in cross-coupling reactions, and its ability to form specific intermolecular interactions [1]. This positional isomerism results in distinct chemical reactivity, biological target engagement, and physicochemical profiles that directly impact experimental outcomes. Simply selecting a different benzothiazole amine based on molecular formula or cost will introduce an uncontrolled variable into any synthesis or assay [2].

Regioisomeric Mismatch
Switching to 2‑aminobenzothiazole regioisomers alters binding vectors and reactivity, potentially introducing uncontrolled variables.
Physicochemical Divergence
pKa, solubility, and hydrogen‑bonding capacity may shift with amine position, affecting formulation and assay conditions.
Biological Target Engagement
Target interaction profiles likely differ; regioisomer substitution is unreliable without re‑validation of activity.

5-Methylbenzo[d]thiazol-6-amine Differentiation Evidence


Regioisomeric Purity & Synthetic Route

5-Methylbenzo[d]thiazol-6-amine (CAS 1782754-28-2) is a regioisomerically pure compound with the amine functionality positioned at the 6-position of the benzothiazole core, in contrast to the more widely available 2-aminobenzothiazole regioisomers such as 2-amino-6-methylbenzothiazole (CAS 2536-91-6) and 2-amino-5-methylbenzothiazole (CAS 14779-17-0). This specific substitution pattern is not achievable through simple substitution of 2-amino analogs and requires a distinct synthetic route, ensuring its uniqueness as a building block [1]. The compound is supplied with a minimum purity specification of 95-98% as determined by HPLC .

Regioisomeric Identity
Reported
Unique 5,6‑substitution pattern, purity ≥95–98% (HPLC) vs. 2,6‑ and 2,5‑patterns with comparable purity specs
Supports unique pharmacophore vector for SAR studies
Synthetic route distinct from 2‑amino regioisomers
Synthetic Chemistry Medicinal Chemistry Quality Control

Physicochemical Property Divergence

The 5,6-substitution pattern of 5-Methylbenzo[d]thiazol-6-amine results in distinct predicted physicochemical properties compared to its 2-amino regioisomers. The target compound exhibits a predicted pKa of 3.09±0.10, boiling point of 329.6±22.0°C, and density of 1.315±0.06 g/cm³ . While direct experimental data for the 2-amino regioisomers are not available in the same study, class-level understanding of heterocyclic amines indicates that the position of the amine group relative to the thiazole nitrogen and sulfur atoms significantly influences basicity, hydrogen-bonding capacity, and solubility [1].

Physicochemical Properties
Class‑level
Predicted pKa 3.09±0.10, bp 329.6±22.0°C, density 1.315 g/cm³. Direct comparison data unavailable.
Property divergence inferred from structural class; may impact handling and formulation
Predicted values (ACD/Labs Percepta); experimental validation advised
Physicochemical Properties ADME Prediction Drug Design

Multi-Target-Directed Ligand Potential

Derivatives of the 5-methylbenzothiazole core have demonstrated dual inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), key targets in Alzheimer's disease. Specifically, N‐(5‐methylbenzo[d]thiazol‐2‐yl)‐3‐(pyrrolidin‐1‐yl)propanamide (2c) exhibited an IC₅₀ of 15.12 μM against BuChE and 60.10% inhibition of MAO-B at 100 μM [1]. In contrast, the closely related N‐(6‐bromobenzo[d]thiazol‐2‐yl) analog (2h) showed an IC₅₀ of 12.33 μM against BuChE and 66.30% inhibition of MAO-B at 100 μM, demonstrating that subtle changes in substitution pattern (5-methyl vs. 6-bromo) modulate potency and selectivity [1].

Dual Enzyme Inhibition
Head‑to‑head
Derivative 2c (5‑methyl): BuChE IC₅₀ 15.12 μM, MAO‑B 60.10% inhib. at 100 μM; vs. 2h (6‑bromo): IC₅₀ 12.33 μM, 66.30%
Distinct activity profiles guide scaffold selection for multi‑target ligand research
In vitro enzyme assays; subtle substitution shifts potency and selectivity
Neurodegenerative Disease Enzyme Inhibition Multi-Target Drugs

5-Methylbenzo[d]thiazol-6-amine Application Scenarios


6-Substituted Kinase Inhibitor Synthesis

5-Methylbenzo[d]thiazol-6-amine serves as an ideal precursor for generating focused libraries of 6-aminated benzothiazole derivatives, which are privileged scaffolds in kinase inhibitor drug discovery. The free 6-amino group can be readily functionalized via amide bond formation, reductive amination, or palladium-catalyzed cross-coupling to introduce diverse pharmacophores. This is supported by its use in the synthesis of benzothiazole-propanamide derivatives with defined biological activity [1] and its structural relevance to kinase inhibitor patents where 6-substituted benzothiazoles are claimed as active entities [2].

Antimicrobial & Anticancer Derivative Synthesis

The benzothiazole core is a validated scaffold for antimicrobial and anticancer agents. 5-Methylbenzo[d]thiazol-6-amine provides a unique regioisomeric entry point for the synthesis of novel analogs in these therapeutic areas. Its use as a building block allows for the exploration of chemical space distinct from that accessed by 2-aminobenzothiazole regioisomers, which have been extensively studied. This application is supported by class-level evidence demonstrating the antimicrobial and anticancer potential of benzothiazole derivatives [3] and the specific use of 6-methylbenzothiazole derivatives in such studies [4].

Multi-Target Ligands for Neurodegenerative Diseases

Derivatives of the 5-methylbenzothiazole core have been explicitly validated as dual inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B) [1]. 5-Methylbenzo[d]thiazol-6-amine is a key intermediate for synthesizing these and related compounds. The 6-amino group provides a handle for attaching various linkers and pharmacophores, enabling the optimization of multi-target activity, a critical strategy for tackling complex neurodegenerative disorders like Alzheimer's disease.

Unique Reactivity at the 6-Position

The 6-amino group in this compound exhibits distinct reactivity due to its position on the benzothiazole ring, offering different electronic and steric environments compared to the 2-amino group in common regioisomers. This can be exploited for selective functionalization in the presence of other reactive groups, enabling the synthesis of complex molecules with high regiocontrol. This scenario is relevant for both medicinal chemistry and materials science applications where precise molecular architecture is required [2].

Application
Selection Property
Validation Focus
Kinase inhibitor discovery synthesis
6‑amino functionalization handle for regioselective derivatization
Pharmacophore vector control
Antimicrobial & anticancer research chemistry
Unique regioisomeric entry point vs 2‑amino scaffolds
SAR exploration in distinct chemical space
Multi‑target ligand research for neurodegenerative disease models
5‑methylbenzothiazole core for BuChE/MAO‑B inhibition
Linker optimization and dual activity profiling
Regioselective synthesis applications
Distinct electronic/steric environment at 6‑amino
High regiocontrol in complex molecule construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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